Bis(2,4,4-trimethylpentyl)phosphinic acid

描述

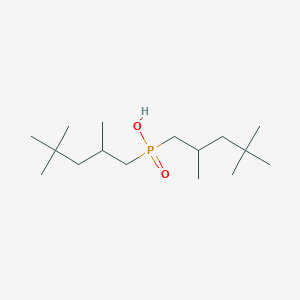

Structure

3D Structure

属性

IUPAC Name |

bis(2,4,4-trimethylpentyl)phosphinic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H35O2P/c1-13(9-15(3,4)5)11-19(17,18)12-14(2)10-16(6,7)8/h13-14H,9-12H2,1-8H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUXFOKCUIZCKGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(C)(C)C)CP(=O)(CC(C)CC(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H35O2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60868724 | |

| Record name | P,P-Bis(2,4,4-trimethylpentyl)phosphinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60868724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Phosphinic acid, P,P-bis(2,4,4-trimethylpentyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

83411-71-6 | |

| Record name | Bis(2,4,4-trimethylpentyl)phosphinic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83411-71-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyanex 272 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083411716 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphinic acid, P,P-bis(2,4,4-trimethylpentyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | P,P-Bis(2,4,4-trimethylpentyl)phosphinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60868724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(2,4,4-trimethylpentyl)phosphinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.073.111 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of Bis(2,4,4-trimethylpentyl)phosphinic Acid

Introduction

Bis(2,4,4-trimethylpentyl)phosphinic acid, widely known by its commercial name Cyanex 272, is a crucial organophosphorus compound with significant applications in hydrometallurgy, particularly for the solvent extraction and separation of metal ions.[][2] Its ability to selectively extract cobalt from nickel solutions has made it indispensable in the production of high-purity cobalt.[3][4] This technical guide provides an in-depth overview of the primary synthesis methods for this compound, tailored for researchers, scientists, and professionals in drug development and chemical synthesis.

Core Synthesis Methodologies

The industrial production and laboratory-scale synthesis of this compound primarily revolve around three strategic approaches. These methods differ in their starting materials, reaction conditions, and safety considerations.

Free Radical Addition of Hypophosphite to Diisobutylene

A prevalent and versatile method involves the free radical addition of a hypophosphite source, typically sodium hypophosphite, to diisobutylene. The initiation of this reaction can be achieved through photochemical means or with chemical radical initiators.

a) Photochemical Initiation: This approach utilizes ultraviolet (UV) light in the presence of a photoinitiator, such as acetone, to generate the required free radicals.[5][6] The reaction proceeds at moderate temperatures and atmospheric pressure, enhancing its safety profile.[5][6]

b) Chemical Initiation: Alternatively, chemical initiators like azobisisobutyronitrile (AIBN) or organic peroxides (e.g., tert-butyl peroxide) can be employed to trigger the reaction.[7][8][9] These reactions can be conducted under normal pressure or in an autoclave at elevated temperatures and pressures.[7][8][9]

Phosphine Addition to Diisobutylene and Subsequent Oxidation

The commercial manufacturing process for Cyanex 272 often involves the reaction of phosphine (PH₃) with 2,4,4-trimethylpent-1-ene (an isomer of diisobutylene).[3] This initial step forms an intermediate, bis(2,4,4-trimethylpentyl) phosphine, which is then oxidized using hydrogen peroxide to yield the final product.[3][10] This method is effective but requires handling of highly toxic and flammable phosphine gas, necessitating stringent safety protocols.[10] A variation of this method utilizes byproduct phosphine from the production of sodium hypophosphite.[10]

Quantitative Data Summary

The following table summarizes key quantitative data from various synthesis protocols, offering a comparative overview of their efficiencies and conditions.

| Synthesis Method | Starting Materials | Initiator/Catalyst | Reaction Time (h) | Temperature (°C) | Pressure | Yield (%) | Purity (%) | Reference |

| Photochemical Initiation | Sodium hypophosphite, Diisobutylene | Acetone (photoinitiator), UV light | 8 - 20 | 30 - 100 | Atmospheric | Not specified | Not specified | [5] |

| Chemical Initiation (AIBN) | Sodium hypophosphite, Diisobutylene, Acetic acid | Azobisisobutyronitrile (AIBN) | 8 - 12 | Room temp. to reflux | Atmospheric | High | Not specified | [7][8] |

| Chemical Initiation (Peroxide) | Sodium hypophosphite, Diisobutylene, Acetic acid | tert-Butyl peroxide | 30 | 135 | Autoclave | 86.9 | 93.7 | [9][11] |

| Phosphine Addition & Oxidation | Phosphine, Diisobutylene, Hydrogen peroxide | Not specified | Not specified | 60 - 90 | High pressure | Not specified | Not specified | [3] |

Experimental Protocols

Detailed methodologies for the key synthesis routes are outlined below to facilitate replication and further research.

Protocol 1: Synthesis via Chemical Initiation with AIBN under Normal Pressure

This protocol is adapted from a patented method for synthesizing this compound at atmospheric pressure.[7][8]

Materials:

-

Sodium hypophosphite

-

Acetic acid

-

Diisobutylene

-

Azobisisobutyronitrile (AIBN)

Procedure:

-

In a four-necked flask equipped with a mechanical stirrer, thermometer, condenser, and dropping funnel, dissolve sodium hypophosphite in acetic acid.

-

Add diisobutylene to the solution.

-

Under normal pressure and at room temperature, add a solution of AIBN dropwise.

-

After the initial addition, heat the mixture to reflux and maintain for 2 hours.

-

Continue to add AIBN portion-wise every 1 to 3 hours for a total reaction time of 8-12 hours.

-

Upon completion, the crude product is purified by an alkali wash, followed by acidification, dehydration, and vacuum evaporation to yield the target product.[7][8]

Protocol 2: Synthesis via Chemical Initiation with Peroxide under Pressure

This protocol is based on a method utilizing a peroxide initiator in an autoclave.[9][11]

Materials:

-

Sodium hypophosphite

-

Acetic acid

-

Diisobutylene (e.g., 80% purity)

-

tert-Butyl peroxide

Procedure:

-

Charge a 1.5-liter autoclave with sodium hypophosphite, acetic acid, diisobutylene, and tert-butyl peroxide initiator.

-

Heat the mixture to approximately 135°C.

-

Maintain the reaction for a total of 30 hours, with additional initiator added periodically (e.g., at the beginning of each 8-hour period).

-

Monitor the reaction progress using ³¹P NMR.

-

After the reaction, transfer the mixture and heat to 70-80°C to reduce viscosity.

-

Add water to induce phase separation. The organic phase is then washed with a sodium hydroxide solution, followed by acidification with sulfuric acid.

-

The final product is obtained after filtration and vacuum distillation to remove volatile components.[9][11]

Synthesis Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the logical flow of the described synthesis methods.

Figure 1: Comparative overview of the two primary synthesis pathways for this compound.

Figure 2: Experimental workflow for the synthesis using a chemical initiator (AIBN) under normal pressure.

The synthesis of this compound can be accomplished through several viable routes, each with distinct advantages and challenges. The free radical addition of sodium hypophosphite to diisobutylene offers a more accessible and potentially safer alternative to the industrial phosphine-based method, with both photochemical and chemical initiation providing effective pathways. The choice of a specific method will depend on the available equipment, safety infrastructure, and desired scale of production. The protocols and data presented in this guide serve as a comprehensive resource for the practical synthesis and further investigation of this important organophosphorus compound.

References

- 2. scribd.com [scribd.com]

- 3. mdpi.com [mdpi.com]

- 4. diva-portal.org [diva-portal.org]

- 5. WO2013083047A1 - Method for preparing bis(2,4,4-trimethyl pentyl) phosphinic acid - Google Patents [patents.google.com]

- 6. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 7. Method for synthesizing bis(2,4,4-trimethylpentyl) phosphinic acid under normal pressure - Eureka | Patsnap [eureka.patsnap.com]

- 8. CN102020673B - Method for synthesizing bis(2,4,4-trimethylpentyl) phosphinic acid under normal pressure - Google Patents [patents.google.com]

- 9. DIISOOCTYLPHOSPHINIC ACID synthesis - chemicalbook [chemicalbook.com]

- 10. CN103772429A - Method for preparing bis(2,4,4-trimethylpentyl) phosphinic acid from hydrogen phosphide as byproduct in sodium hypophosphite production process - Google Patents [patents.google.com]

- 11. DIISOOCTYLPHOSPHINIC ACID | 83411-71-6 [chemicalbook.com]

Technical Guide to Bis(2,4,4-trimethylpentyl)phosphinic Acid (CAS 83411-71-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(2,4,4-trimethylpentyl)phosphinic acid, registered under CAS number 83411-71-6, is an organophosphorus compound with significant industrial applications, primarily in the field of hydrometallurgy. It is widely known by its trade name, Cyanex 272. This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis, established applications, and a critical evaluation of its purported biomedical potential. While one supplier has suggested its use in treating organophosphate poisoning, a thorough review of scientific literature reveals no evidence to support this claim.[] This document aims to provide a clear, evidence-based resource for professionals in scientific fields.

Chemical and Physical Properties

This compound is a viscous liquid at room temperature, characterized by its high solubility in organic solvents and very low solubility in water.[] Its key properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | This compound | [][2] |

| Synonyms | Cyanex 272, Diisooctylphosphinic acid | [] |

| CAS Number | 83411-71-6 | |

| Molecular Formula | C16H35O2P | [2] |

| Molecular Weight | 290.42 g/mol | [2] |

| Appearance | Colorless to light yellow viscous liquid | [] |

| Density | 0.916 g/mL at 20 °C | [] |

| Boiling Point | 417.1 ± 14.0 °C (Predicted) | [] |

| Water Solubility | Very sparingly soluble | [] |

| Storage | Sealed in a dry container at room temperature | [2] |

Synthesis

The synthesis of this compound typically involves the reaction of a phosphorus source with 2,4,4-trimethylpentene (a dimer of isobutylene). A general experimental protocol is described below.

Experimental Protocol: Synthesis of this compound

This protocol is based on a general method described in the literature.

Materials:

-

Sodium hypophosphite (NaH2PO2)

-

Diisobutylene (2,4,4-trimethyl-1-pentene and 2,4,4-trimethyl-2-pentene mixture)

-

Acetic acid

-

tert-Butyl peroxide (initiator)

-

Sodium hydroxide (NaOH) solution (4%)

-

Sulfuric acid (H2SO4) solution (10%)

-

Pressure vessel

-

Conical flask

-

Separatory funnel

-

Vacuum distillation apparatus

Procedure:

-

Charge a 1.5-liter pressure vessel with 40 g of sodium hypophosphite, 40 g of acetic acid, and 132.3 g of diisobutylene.

-

Add 2.8 g of tert-butyl peroxide as an initiator.

-

Heat the reaction mixture to 135 °C and maintain for 30 hours. Replenish the initiator (1.4 g) every 8 hours.

-

Monitor the reaction progress using ³¹P NMR. The reaction mixture should contain primarily this compound.

-

After the reaction is complete, transfer the mixture to a conical flask and heat to 70-80°C to reduce viscosity.

-

Slowly add 38 g of water until two phases separate. Remove the aqueous phase.

-

Wash the organic phase with 75 g of 4% sodium hydroxide solution. Separate and remove the aqueous layer.

-

Acidify the organic phase by washing with 50 g of 10% sulfuric acid solution. Remove the aqueous phase.

-

Filter the organic phase and remove volatile components by vacuum distillation to obtain the final product.

Logical Workflow for Synthesis and Purification:

Caption: Workflow for the synthesis and purification of this compound.

Established Applications: Solvent Extraction in Hydrometallurgy

The primary and well-documented application of this compound is as a selective extractant in solvent extraction processes, particularly for the separation of cobalt from nickel in sulfate media.[3] This is a critical step in the refining of both metals.

Mechanism of Action: Chelation

This compound functions as a chelating agent.[] The phosphinic acid group can deprotonate and form stable complexes with metal ions. This process, known as chelation, renders the metal ions soluble in the organic phase, allowing for their extraction from an aqueous solution. The selectivity of the extraction is highly dependent on the pH of the aqueous phase.[]

Signaling Pathway for Metal Chelation and Extraction:

Caption: Cation exchange mechanism for metal extraction by this compound.

Experimental Protocol: Solvent Extraction of Cobalt and Nickel

This protocol outlines a typical laboratory-scale batch experiment for the separation of cobalt from nickel.

Materials:

-

Aqueous feed solution containing CoSO₄ and NiSO₄.

-

This compound (Cyanex 272).

-

Organic diluent (e.g., kerosene).

-

pH meter and reagents for pH adjustment (e.g., NaOH, H₂SO₄).

-

Separatory funnels.

-

Shaker.

Procedure:

-

Organic Phase Preparation: Prepare a 0.5 M solution of this compound in kerosene.

-

Aqueous Phase Preparation: Prepare an aqueous solution containing known concentrations of cobalt and nickel sulfates. Adjust the pH to a desired value (e.g., pH 6 for preferential cobalt extraction).[]

-

Extraction:

-

In a separatory funnel, combine equal volumes of the organic and aqueous phases.

-

Shake vigorously for a sufficient time (e.g., 15-30 minutes) to reach equilibrium.

-

Allow the phases to separate. The organic phase will be the upper layer.

-

Separate the two phases. The aqueous phase is now the raffinate.

-

-

Stripping:

-

The cobalt-loaded organic phase can be stripped by contacting it with a dilute acid solution (e.g., 0.1 M H₂SO₄) to back-extract the cobalt into a new aqueous phase.[]

-

-

Analysis: Analyze the metal concentrations in the initial aqueous phase, the raffinate, and the stripping solution using techniques like Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) to determine the extraction and stripping efficiencies.

Experimental Workflow for Solvent Extraction:

Caption: Generalized workflow for solvent extraction and stripping of cobalt.

Evaluation of Biomedical Potential

Organophosphate Poisoning: A Brief Overview

Organophosphate (OP) compounds are potent inhibitors of the enzyme acetylcholinesterase (AChE). Inhibition of AChE leads to an accumulation of the neurotransmitter acetylcholine (ACh) at nerve synapses, resulting in a cholinergic crisis characterized by a range of symptoms affecting the nervous, respiratory, and cardiovascular systems.[4][5]

Standard Treatment for Organophosphate Poisoning: The standard medical management of OP poisoning involves:

-

Decontamination: Removal of the poison from the patient.

-

Supportive care: Including respiratory support.

-

Antidotal therapy:

General Mechanism of Organophosphate Poisoning and Treatment:

Caption: Simplified pathway of organophosphate poisoning and the action of standard antidotes.

This compound and Organophosphate Poisoning

A single supplier, BOC Sciences, notes that this compound is "utilized in the biomedical sphere for its potential in treating organophosphate poisoning" by acting as a chelating agent to aid in the elimination of harmful metals.[] However, this claim is not substantiated by any peer-reviewed scientific literature, clinical studies, or toxicological research found in comprehensive searches.

The established mechanism of OP poisoning is the inhibition of acetylcholinesterase, not direct toxicity from heavy metals.[4][5] While some organophosphate pesticides may contain metallic impurities, the primary toxic effect is unrelated to metal poisoning. Chelation therapy is the standard treatment for heavy metal poisoning, not organophosphate poisoning.[7]

Therefore, there is currently no scientific basis to support the use of this compound in drug development for organophosphate poisoning or any other medical condition. Its biological activity and signaling pathway interactions in living organisms have not been characterized.

Suppliers

This compound is available from a number of chemical suppliers, often under the trade name Cyanex 272. These include:

-

BOC Sciences[]

-

Sigma-Aldrich

-

Theorem Chemical

-

Biosynth

-

Jinan Future chemical Co.,Ltd

-

Hainan Huarong Chemical Co.,Ltd.

-

Alfa Chemistry

-

Carl ROTH

Conclusion

This compound (CAS 83411-71-6) is a well-characterized organophosphorus compound with a primary, industrially significant role as a chelating agent for solvent extraction in hydrometallurgy. Its chemical properties and synthesis are well-documented. However, for the audience of researchers, scientists, and drug development professionals, it is crucial to note the lack of scientific evidence supporting any biomedical applications, including the unsubstantiated claim of its potential use in treating organophosphate poisoning. Future research would be required to explore any potential biological activity of this compound.

References

- 2. This compound | C16H35O2P | CID 157898 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scribd.com [scribd.com]

- 4. jbums.org [jbums.org]

- 5. Organophosphate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Organophosphate poisoning - Wikipedia [en.wikipedia.org]

- 7. Chelation therapy - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Mechanism of Metal Extraction with Bis(2,4,4-trimethylpentyl)phosphinic Acid (Cyanex 272)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bis(2,4,4-trimethylpentyl)phosphinic acid, commercially known as Cyanex 272, is a highly effective and selective organophosphorus extractant used extensively in hydrometallurgical processes for the separation and purification of various metals. Its ability to selectively extract specific metal ions from aqueous solutions is of significant interest in fields ranging from critical materials recovery to pharmaceutical purification. This technical guide provides a comprehensive overview of the core mechanisms governing metal extraction with Cyanex 272, detailed experimental protocols for its application, and a compilation of quantitative data to support research and development activities. The document is designed to be a valuable resource for researchers, scientists, and professionals in drug development seeking to understand and utilize the unique properties of this extractant.

Core Principles of Metal Extraction with Cyanex 272

The primary mechanism of metal extraction by Cyanex 272 is a cation exchange reaction .[1] In this process, the acidic proton of the phosphinic acid group is exchanged for a metal cation (Mⁿ⁺) from the aqueous phase, leading to the formation of a neutral metal-extractant complex that is soluble in the organic phase.

The general equilibrium for the extraction of a divalent metal ion can be represented as:

M²⁺(aq) + 2(HA)₂(org) ⇌ MA₂(HA)₂(org) + 2H⁺(aq)

Where:

-

M²⁺ is the divalent metal ion in the aqueous phase.

-

(HA)₂ represents the dimeric form of Cyanex 272 in the organic diluent.

-

MA₂(HA)₂ is the extracted metal-Cyanex 272 complex in the organic phase.

-

H⁺ is the hydrogen ion released into the aqueous phase.

Several key factors influence the efficiency and selectivity of this extraction process:

-

pH of the Aqueous Phase: The extraction of metals with Cyanex 272 is highly dependent on the pH of the aqueous solution.[2][3] As the reaction releases protons, an increase in pH (lower H⁺ concentration) shifts the equilibrium to the right, favoring the extraction of the metal ion into the organic phase. Conversely, a decrease in pH favors the stripping of the metal from the organic phase back into the aqueous phase. The pH at which 50% of the metal is extracted (pH₅₀) is a critical parameter for determining the selectivity between different metals.[2]

-

Stoichiometry of the Extracted Complex: The ratio of the extractant to the metal ion in the extracted complex, known as the stoichiometry, is crucial for understanding the extraction mechanism. For many divalent metals like cobalt(II) and zinc(II), the extraction involves two moles of the dimeric Cyanex 272 for every mole of the metal ion.[2] However, for other metals like nickel(II), three moles of the dimeric extractant may be involved.[2]

-

Concentration of the Extractant: The concentration of Cyanex 272 in the organic diluent directly impacts the extraction efficiency. Higher extractant concentrations generally lead to increased metal extraction at a given pH.

-

Temperature: The extraction of some metals with Cyanex 272 is an endothermic process, meaning that an increase in temperature can enhance the extraction efficiency. For instance, the extraction of cobalt has been shown to be more endothermic than that of nickel.[4]

-

Nature of the Diluent: The organic diluent in which Cyanex 272 is dissolved can influence the extraction process. Non-polar aliphatic diluents like kerosene are commonly used. Polar diluents can interact with the extractant and may affect the extraction efficiency.[5]

Quantitative Data on Metal Extraction

The following tables summarize key quantitative data for the extraction of various metals with Cyanex 272 under different experimental conditions.

Table 1: pH₅₀ Values for Metal Extraction with Cyanex 272

| Metal Ion | Cyanex 272 Concentration | Temperature (°C) | pH₅₀ | Reference |

| Zinc (II) | 0.3 M | 40 | 2.09 | [2] |

| Cobalt (II) | 0.3 M | 40 | 4.16 | [2] |

| Nickel (II) | 0.3 M | 40 | 6.20 | [2] |

| Iron (III) | 0.2 mol/L | 25 ± 2 | 3.4 | [3] |

| Copper (II) | 0.2 mol/L | 25 ± 2 | 4.6 | [3] |

Table 2: Separation Factors (β) for Cobalt and Nickel

| Cyanex 272 Concentration | pH | Temperature (°C) | Separation Factor (βCo/Ni) | Reference |

| 0.5 M | 4.0 | Not Specified | 204 | [4] |

| 0.5 M | 5.5 | Not Specified | 1260 | [4] |

| Not Specified | 4.5 | Not Specified | 14250 | [6] |

| 0.24 mol/L | 3.7 | 57.25 | 67.2 | [7] |

Table 3: Extraction Efficiency of Various Metals

| Metal Ion | Cyanex 272 Concentration | pH | Temperature (°C) | Extraction Efficiency (%) | Reference |

| Copper (II) | 0.2 mol/L | 4.6 | 25 ± 2 | 96.8 | [3] |

| Iron (III) | 0.2 mol/L | 3.4 | 25 ± 2 | 97.1 | [3] |

| Cobalt (II) | 0.3 M (40% saponified) | Not Specified | Not Specified | >99 | [8] |

| Manganese (II) | 0.3 M (40% saponified) | Not Specified | Not Specified | >99 | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving metal extraction with Cyanex 272.

Reagent and Solution Preparation

-

Organic Phase Preparation:

-

The commercial extractant Cyanex 272 is typically used as received.

-

A stock solution of the desired concentration (e.g., 0.2 M to 1 M) is prepared by diluting the appropriate volume of Cyanex 272 in a suitable organic diluent, such as kerosene or other aliphatic hydrocarbons.[9][10]

-

For certain applications, a modifier like tributyl phosphate (TBP) may be added to the organic phase to prevent third-phase formation.

-

The organic phase should be washed with a dilute acid solution (e.g., 1 M H₂SO₄) and then with deionized water to remove any water-soluble impurities before use.[9]

-

-

Aqueous Phase Preparation:

-

Aqueous feed solutions are prepared by dissolving the metal salts (e.g., sulfates or chlorides) in deionized water to achieve the desired metal ion concentrations.

-

The initial pH of the aqueous solution is adjusted to the desired value using a suitable acid (e.g., H₂SO₄ or HCl) or base (e.g., NaOH or NH₄OH).[10]

-

Solvent Extraction Procedure

-

Phase Contacting:

-

Equal volumes of the prepared organic and aqueous phases (e.g., 100 mL each for a 1:1 phase ratio) are transferred into a separatory funnel or a jacketed glass reactor.[2]

-

The mixture is agitated vigorously for a predetermined time (e.g., 30 minutes) to ensure that equilibrium is reached.[3][11] A mechanical shaker or a magnetic stirrer can be used for this purpose.

-

The temperature is maintained at the desired level using a water bath.[2]

-

-

Phase Separation:

-

After agitation, the mixture is allowed to stand for a sufficient time (e.g., 5-15 minutes) for the complete separation of the two phases.[12]

-

The aqueous phase (typically the lower layer) is carefully drained, and the organic phase is collected separately.

-

-

Analysis:

-

The concentration of metal ions in the aqueous phase before and after extraction is determined using analytical techniques such as Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectroscopy (AAS).[2][13]

-

The metal concentration in the organic phase can be determined by mass balance or by stripping the metal from the loaded organic phase and analyzing the resulting aqueous solution.[2]

-

Stripping Procedure

-

Stripping Solution Preparation:

-

A stripping solution is prepared using a mineral acid, typically sulfuric acid or hydrochloric acid, at a concentration sufficient to reverse the extraction equilibrium (e.g., 0.5 M to 2 M H₂SO₄).[7]

-

-

Stripping Process:

-

The metal-loaded organic phase is contacted with the stripping solution at a specified phase ratio (e.g., 1:1).

-

The mixture is agitated for a sufficient time to allow for the complete transfer of the metal ions from the organic phase to the aqueous stripping solution.

-

The phases are then separated, and the metal concentration in the resulting strip liquor is analyzed.

-

Visualizing the Extraction Mechanism and Workflow

The following diagrams, generated using the DOT language, illustrate the key processes involved in metal extraction with Cyanex 272.

Caption: Cation exchange mechanism of metal extraction with Cyanex 272.

Caption: General experimental workflow for solvent extraction and stripping.

Caption: Illustrative relationship of pH and metal extraction selectivity.

Conclusion

This compound (Cyanex 272) is a versatile and highly selective extractant for a range of metal ions. The efficiency of the extraction process is governed by a complex interplay of factors, most notably the pH of the aqueous phase. A thorough understanding of the underlying cation exchange mechanism, the stoichiometry of the metal-extractant complexes, and the influence of experimental parameters is essential for the successful application of Cyanex 272 in separation and purification processes. This guide provides a foundational understanding and practical protocols to aid researchers and professionals in leveraging the capabilities of this powerful extractant for their specific applications. Further research into the synergistic effects with other extractants and the development of advanced analytical techniques will continue to expand the utility of Cyanex 272 in various scientific and industrial domains.

References

- 1. Bis(2,4,4-Trimethylpentyl)-Phosphinic Acid (ZD272,CAS NO 83411-71-6) instructions to use – www.lyzhongdachem.com [lyzhongdachem.com]

- 2. mdpi.com [mdpi.com]

- 3. juniperpublishers.com [juniperpublishers.com]

- 4. docs.sadrn.com [docs.sadrn.com]

- 5. mdpi.com [mdpi.com]

- 6. Separation of Cobalt and Nickel using CYANEX 272 for Solvent Extraction [diva-portal.org]

- 7. Single-Stage Extraction and Separation of Co2+ from Ni2+ Using Ionic Liquid of [C4H9NH3][Cyanex 272] - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journalssystem.com [journalssystem.com]

- 9. lutpub.lut.fi [lutpub.lut.fi]

- 10. s3.ap-southeast-1.amazonaws.com [s3.ap-southeast-1.amazonaws.com]

- 11. kjmm.org [kjmm.org]

- 12. mdpi.com [mdpi.com]

- 13. ijrpc.com [ijrpc.com]

toxicity and safety data for Bis(2,4,4-trimethylpentyl)phosphinic acid

An In-depth Technical Guide on the Toxicity and Safety of Bis(2,4,4-trimethylpentyl)phosphinic acid

Chemical Identifier: this compound CAS Number: 83411-71-6[1] Synonyms: CYANEX® 272 Extractant, Diisooctylphosphinic acid[1][2][3]

This document provides a comprehensive overview of the available , intended for researchers, scientists, and drug development professionals. The information is compiled from material safety data sheets, regulatory dossiers, and scientific literature.

Human Health Toxicity

This compound is not classified as acutely toxic via oral, dermal, or inhalation routes based on available data.[4][5] The primary hazards to human health are irritation to the skin and eyes.[4][6] It is not considered a skin sensitizer, mutagen, carcinogen, or reproductive toxicant.[4][5][7]

Acute Toxicity

The substance has low acute toxicity. The acute oral LD50 in rats is reported as 3500 mg/kg, and the acute dermal LD50 in rabbits is 2000 mg/kg.[7] The 4-hour inhalation LC50 in rats is estimated to be greater than 20 mg/L.[7]

| Endpoint | Species | Route | Value | Reference |

| LD50 | Rat | Oral | >3500 mg/kg | [7][8] |

| LD50 | Rabbit | Dermal | >2000 mg/kg | [7][8] |

| LC50 | Rat | Inhalation | >20 mg/L (4-hour) | [7] |

Irritation and Sensitization

Direct contact with the substance causes skin irritation and serious eye irritation.[4][6] However, it did not produce dermal sensitization in studies with guinea pigs.[7]

| Endpoint | Species | Result | Classification | Reference |

| Skin Irritation | Rabbit | Moderate Irritation | Causes skin irritation (GHS Category 2) | [4][6][7] |

| Eye Irritation | Rabbit | Moderate Irritation | Causes serious eye irritation (GHS Category 2) | [2][4][6][7] |

| Skin Sensitization | Guinea Pig | Not a sensitizer | Not classified | [7] |

Genetic and Chronic Toxicity

The substance has been evaluated for genotoxicity and was found to be negative in the Ames Salmonella Assay and not active in the Mouse Micronucleus test.[7] Based on available information, it is not classified as a germ cell mutagen, carcinogen, reproductive toxicant, or a specific target organ toxicant after single or repeated exposure.[4][5]

Ecotoxicity

This compound is classified as toxic to aquatic life with long-lasting effects (GHS Aquatic Chronic Category 2).[2][4][6]

| Endpoint | Species | Duration | Value | Reference |

| LC50 | Rainbow Trout (Oncorhynchus mykiss) | 96 hours | 22 mg/L | [2][8] |

| LC50 | Bluegill Sunfish (Lepomis macrochirus) | 96 hours | 46 mg/L | [8] |

| EC50 | Daphnia magna (Water Flea) | 48 hours | >9.9 mg/L | [2] |

| EC50 | Algae (Pseudokirchneriella subcapitata) | 72 hours | >100% saturated solution | [2] |

| NOEC | Activated Sludge Microorganisms | 3 hours | 320 mg/L | [2] |

Experimental Protocols

Acute Fish Toxicity (Based on OECD Guideline 203)

The acute toxicity to fish was determined for species including Rainbow Trout (Oncorhynchus mykiss) and Bluegill Sunfish.[7][8] The test involved exposing the fish to various concentrations of the chemical in water for a 96-hour period.[2][8] Observations of mortality and sub-lethal effects were recorded to determine the LC50 value, which is the concentration lethal to 50% of the test population.[2]

Skin Irritation Study

The skin irritation potential was assessed in rabbits. A neat sample of the test substance was applied to the skin under an occluded patch for a 24-hour exposure period.[9] The skin was then observed for signs of erythema (redness) and edema (swelling) at specified intervals after patch removal.

Eye Irritation Study

The eye irritation study was conducted using rabbits. A volume of 0.1 mL of the test substance was instilled into the conjunctival sac of one eye of each animal.[9] The eyes were then examined for signs of irritation, such as redness, swelling, and discharge, at various time points after application.

Visualizations

The following diagrams illustrate the hazard assessment and experimental workflows related to the toxicological evaluation of this compound.

Caption: Human health hazard assessment workflow.

Caption: Ecotoxicity testing and classification workflow.

Caption: Relationship between exposure routes and health effects.

References

- 1. Registration Dossier - ECHA [echa.europa.eu]

- 2. echemi.com [echemi.com]

- 3. This compound | C16H35O2P | CID 157898 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. carlroth.com [carlroth.com]

- 5. carlroth.com [carlroth.com]

- 6. biosynth.com [biosynth.com]

- 7. scribd.com [scribd.com]

- 8. scribd.com [scribd.com]

- 9. industrialchemicals.gov.au [industrialchemicals.gov.au]

An In-depth Technical Guide to the Thermal Stability of Cyanex 272 Extractant

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyanex 272, the commercial name for bis(2,4,4-trimethylpentyl)phosphinic acid, is a widely utilized organophosphorus extractant in hydrometallurgy, particularly for the separation of cobalt and nickel.[1] Its efficacy in such processes is intrinsically linked to its chemical and physical stability under various operational conditions, including elevated temperatures. This technical guide provides a comprehensive overview of the thermal stability of Cyanex 272, consolidating available data, outlining experimental protocols for its assessment, and presenting a logical workflow for such analyses. While specific thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) data for the pure extractant is not extensively available in public literature, this guide synthesizes related thermal properties to provide a thorough understanding of its behavior under thermal stress.

Quantitative Thermal Properties

The thermal stability of Cyanex 272 is characterized by its high boiling point, flash point, and auto-ignition temperature, indicating its suitability for use in processes involving heating. The following table summarizes the key quantitative thermal data available for Cyanex 272.

| Thermal Property | Value | Notes |

| Boiling Point | >300°C[2] | A predicted value is approximately 417.1°C.[] Another source provides a range of 335.92°C to 346.61°C at atmospheric pressure.[4] |

| Flash Point | >108°C (closed cup)[5] | Another source indicates a range of >103 - <107°C.[4] |

| Auto-ignition Temperature | >371 - <381°C[4] | |

| Decomposition Temperature | Data not available | While the decomposition temperature of the pure extractant is not specified in the reviewed literature, a related compound, Cyanex 301 (a dithiophosphinic acid), is reported to decompose at 220°C.[2] |

Discussion on Thermal Stability

The available data robustly supports the claim that Cyanex 272 is a thermally stable compound. Its high boiling point signifies that it can be used at elevated temperatures without significant volatilization. The high flash point and auto-ignition temperature indicate a low risk of flammability under normal operating conditions.

Organophosphorus compounds, in general, exhibit a range of thermal stabilities. The degradation of phosphinic acids at elevated temperatures typically involves the cleavage of the P-C or P-O bonds. The specific decomposition pathway and the onset temperature of decomposition for Cyanex 272 would be best determined through experimental techniques such as TGA and DSC. The absence of such publicly available data for the pure extractant highlights an area for further investigation to fully characterize its thermal degradation profile.

Experimental Protocols for Thermal Analysis

To determine the precise thermal decomposition profile of Cyanex 272, a combined Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) experiment is recommended. The following is a detailed methodology for such an analysis.

Objective: To determine the thermal stability, decomposition temperature, and associated thermal events of Cyanex 272.

Instrumentation: A simultaneous TGA-DSC instrument.

Experimental Parameters:

-

Sample Preparation: A small, representative sample of Cyanex 272 (typically 5-10 mg) is accurately weighed and placed in an inert sample pan (e.g., alumina or platinum). An empty, tared pan of the same material is used as a reference.

-

Atmosphere: The experiment should be conducted under a controlled, inert atmosphere, typically high-purity nitrogen or argon, with a constant flow rate (e.g., 50-100 mL/min) to prevent oxidative degradation.

-

Temperature Program:

-

Initial Isothermal Step: The sample is held at a starting temperature (e.g., 30°C) for a short period (e.g., 5-10 minutes) to allow for thermal equilibration.

-

Heating Ramp: The sample is heated at a constant, linear rate (e.g., 10°C/min) to a final temperature well above the expected decomposition range (e.g., 600°C). Multiple heating rates (e.g., 5, 10, and 20°C/min) can be used in separate experiments to study the kinetics of decomposition.

-

Final Isothermal Step: The sample can be held at the maximum temperature for a period to ensure complete decomposition.

-

-

Data Collection: The instrument continuously records the sample weight (TGA) and the differential heat flow between the sample and the reference (DSC) as a function of temperature and time.

Data Analysis:

-

TGA Curve: The TGA thermogram (weight vs. temperature) is analyzed to identify the onset temperature of decomposition (the temperature at which significant weight loss begins) and the temperatures corresponding to the maximum rate of weight loss (from the derivative of the TGA curve, DTG). The percentage of weight loss at different temperature ranges provides information about the decomposition steps.

-

DSC Curve: The DSC thermogram (heat flow vs. temperature) is analyzed to identify endothermic or exothermic events. Melting, boiling, and decomposition can all be observed. The peak temperature and the area under the peak provide information about the temperature and enthalpy of these transitions, respectively.

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the thermal analysis of Cyanex 272 using TGA-DSC.

References

Technical Guide: Physicochemical Properties of Bis(2,4,4-trimethylpentyl)phosphinic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(2,4,4-trimethylpentyl)phosphinic acid, also known commercially as Cyanex 272, is an organophosphorus compound with significant applications in solvent extraction and separation of metals, particularly in hydrometallurgy. A thorough understanding of its fundamental physicochemical properties, such as molecular weight and density, is crucial for its effective application in research and industrial processes. This guide provides a detailed overview of these properties, including experimental protocols for their determination.

Core Physicochemical Data

The molecular weight and density are key parameters for the characterization and application of this compound.

Data Presentation

| Property | Value | Units | Notes |

| Molecular Weight | 290.42 | g/mol | Computed |

| 290.43 | g/mol | --- | |

| Density | 0.92 | g/cm³ | at 20 °C |

| 0.916 | g/mL | at 20 °C | |

| 922 | kg/m ³ | at 20 °C |

Experimental Protocols

Accurate determination of molecular weight and density is essential for quality control and process optimization. The following are detailed methodologies for these measurements.

Determination of Molecular Weight

The molecular weight of a pure compound can be determined by several methods. For a non-volatile liquid like this compound, mass spectrometry is a highly accurate and widely used technique.

Protocol: Mass Spectrometry

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Instrumentation: A mass spectrometer, such as one utilizing electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), is calibrated using a known standard.

-

Analysis: The sample solution is introduced into the ion source of the mass spectrometer. The instrument separates ions based on their mass-to-charge ratio (m/z).

-

Data Interpretation: The resulting mass spectrum will show a peak corresponding to the molecular ion ([M+H]⁺ or [M-H]⁻) of the compound. The molecular weight is determined from the m/z value of this peak. For organophosphorus compounds, high-resolution mass spectrometry can provide highly accurate mass measurements, confirming the elemental composition.[1][2]

Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to confirm the structure and purity, which indirectly verifies the molecular weight.[]

Determination of Density

The density of a liquid can be determined using several established methods. The pycnometer and oscillating U-tube methods are common for their accuracy and precision.

Protocol 1: Pycnometer Method

This gravimetric method provides high accuracy for determining the density of liquids.[4][5]

-

Apparatus: A pycnometer (a glass flask with a specific, accurately known volume), a high-precision analytical balance, and a temperature-controlled water bath.

-

Procedure:

-

Clean and thoroughly dry the pycnometer and weigh it empty (m_empty).

-

Fill the pycnometer with distilled water of a known temperature and density and weigh it (m_water). The volume of the pycnometer can be calculated as V = (m_water - m_empty) / ρ_water.

-

Empty, clean, and dry the pycnometer.

-

Fill the pycnometer with this compound at the same temperature and weigh it (m_sample).

-

-

Calculation: The density of the sample (ρ_sample) is calculated using the formula: ρ_sample = (m_sample - m_empty) / V

Protocol 2: Oscillating U-tube Method

This method is commonly used in digital density meters for rapid and accurate measurements.[6][7][8]

-

Apparatus: A digital density meter equipped with an oscillating U-tube.

-

Principle: The sample is introduced into a U-shaped tube, which is then electromagnetically excited to oscillate at its natural frequency. This frequency is dependent on the mass of the sample in the tube.

-

Procedure:

-

Calibrate the instrument with two standards of known density (e.g., dry air and distilled water).

-

Inject the this compound sample into the measurement cell, ensuring no air bubbles are present.

-

The instrument measures the oscillation period and calculates the density based on the calibration constants.

-

Logical Relationships and Workflows

The following diagrams illustrate the relationship between the chemical structure and its physical properties, as well as a typical experimental workflow for characterization.

Caption: Structure-Property Relationship Diagram.

Caption: Physicochemical Characterization Workflow.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Mass Spectrometric Analyses of Organophosphate Insecticide Oxon Protein Adducts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scribd.com [scribd.com]

- 5. scientificlabs.co.uk [scientificlabs.co.uk]

- 6. Oscillating U-tube - Wikipedia [en.wikipedia.org]

- 7. rudolphresearch.com [rudolphresearch.com]

- 8. Density measurement - A.KRÜSS Optronic [kruess.com]

Methodological & Application

Application Notes and Protocols: Solvent Extraction of Cobalt and Nickel Using Cyanex 272

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the selective solvent extraction of cobalt from aqueous solutions containing nickel, utilizing the organophosphorus extractant Cyanex 272. This document is intended for researchers, scientists, and professionals in fields requiring high-purity cobalt, such as battery technology, catalysis, and specialty chemicals.

Introduction

The separation of cobalt and nickel is a significant challenge in hydrometallurgy due to their similar chemical properties and adjacent positions in the periodic table.[1] Cyanex 272, with its active component bis(2,4,4-trimethylpentyl)phosphinic acid, has emerged as a highly effective and selective extractant for cobalt over nickel in weakly acidic sulfate and chloride media.[1][2] Its high separation factors, stability, and favorable physicochemical properties make it a preferred choice in many industrial applications.[1][3] The extraction process is based on a cation exchange mechanism, where two moles of the extractant react with one mole of the divalent metal ion.[4]

Principle of Separation

Cyanex 272 exhibits a significant difference in extraction behavior for cobalt and nickel as a function of pH. Cobalt extraction occurs at a lower pH range compared to nickel, allowing for their efficient separation.[5] The selectivity of Cyanex 272 for cobalt over nickel is remarkably high, with separation factors often exceeding 1000.[3] The general equilibrium for the extraction of a divalent metal ion (M²⁺) with Cyanex 272 (represented as HR, as it exists as a dimer) can be described as:

M²⁺(aq) + 2(HR)₂(org) ⇌ MR₂(HR)₂(org) + 2H⁺(aq)

To drive the extraction forward, the pH of the aqueous phase is controlled, often through the addition of a base or by using a saponified form of the extractant.[4]

Data Presentation

The following tables summarize key quantitative data from various studies on the solvent extraction of cobalt and nickel using Cyanex 272.

Table 1: Effect of pH on Metal Extraction

| Metal Ion | Extractant Concentration | pH for 50% Extraction (pH₅₀) | Reference |

| Cobalt (Co²⁺) | 0.3 M Cyanex 272 | 4.16 | [3] |

| Nickel (Ni²⁺) | 0.3 M Cyanex 272 | 6.20 | [3] |

| Cobalt (Co²⁺) | 0.2 M Cyanex 272 | Not Specified | [1] |

| Nickel (Ni²⁺) | 0.2 M Cyanex 272 | Not Specified | [1] |

Table 2: Effect of Cyanex 272 Concentration on Cobalt Extraction

| Cyanex 272 Concentration | Cobalt Extraction (%) | Equilibrium pH | Conditions | Reference |

| 0.015 M | 16 | ~5 | 40% Saponified, O/A = 1/1 | [2][6] |

| 0.2 M | 97 | ~5 | 40% Saponified, O/A = 1/1 | [2][6] |

| 0.2 M | >99.9 | Not Specified | Two counter-current stages, A/O = 1.5:1 | [1][7] |

Table 3: Separation Factors for Cobalt over Nickel

| Extractant | Separation Factor (SF_Co/Ni) | Conditions | Reference |

| Cyanex 272 | > 1000 | Various pH values | [3] |

| Cyanex 272 | 2184 | 30% Saponified 0.3 M Cyanex 272 | [8] |

| Cyanex 272 | 1790 | 40% Saponified 0.3 M Cyanex 272 | [8] |

| Cyanex 272 | 14250 | Not Specified | [9][10] |

Experimental Protocols

The following protocols provide a general framework for the solvent extraction of cobalt and nickel using Cyanex 272. Researchers should optimize these parameters based on their specific feed solution composition and desired product purity.

Preparation of Organic and Aqueous Phases

Organic Phase Preparation:

-

Prepare a solution of Cyanex 272 in a suitable diluent (e.g., kerosene, GS215) to the desired concentration (e.g., 0.2 M to 0.5 M).[1][6][11]

-

For saponification, add a stoichiometric amount of a concentrated base solution (e.g., NaOH) to the organic phase to achieve the desired degree of saponification (e.g., 40%).[2][6] This pre-neutralizes the extractant, reducing the decrease in aqueous phase pH during extraction.

-

Thoroughly mix the organic phase until the saponification reaction is complete.

Aqueous Phase Preparation:

-

Prepare a synthetic aqueous feed solution containing known concentrations of cobalt and nickel sulfates (e.g., 1 g/L of each).[2][6]

-

Adjust the initial pH of the aqueous solution to the desired value (e.g., pH 5-6) using a suitable acid (e.g., H₂SO₄) or base (e.g., NaOH).[2][6]

Extraction Procedure

-

Combine the prepared organic and aqueous phases in a separatory funnel or a mechanically agitated vessel at a specific organic-to-aqueous phase ratio (O/A), typically 1:1.[2][6]

-

Agitate the mixture for a sufficient time to reach equilibrium (e.g., 30 minutes).[2][6]

-

Allow the phases to disengage completely.

-

Separate the two phases. The aqueous phase is now the raffinate, depleted in cobalt. The organic phase is the loaded organic, enriched with cobalt.

-

Analyze the metal concentrations in the raffinate and the loaded organic (after stripping) using appropriate analytical techniques such as Atomic Absorption Spectrometry (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).

Scrubbing of Loaded Organic (Optional)

To remove any co-extracted nickel from the loaded organic phase, a scrubbing step can be employed.

-

Contact the loaded organic phase with a scrubbing solution, which is typically a pure cobalt sulfate solution (e.g., containing more than 8.7 g/L Co).[8][11]

-

The phase ratio for scrubbing is often higher for the organic phase (e.g., O/A = 4).[11]

-

Agitate the mixture and allow the phases to separate.

-

The scrubbed organic phase will have a higher purity of cobalt.

Stripping of Cobalt from Loaded Organic

To recover the extracted cobalt and regenerate the organic extractant, a stripping step is performed.

-

Contact the loaded (and scrubbed, if applicable) organic phase with a stripping solution, which is typically an acidic solution (e.g., 0.05 M H₂SO₄ or a synthetic cobalt spent electrolyte at pH 1.4).[1][7][8]

-

The aqueous-to-organic (A/O) phase ratio for stripping can be varied to achieve a concentrated cobalt solution (e.g., A/O = 1:2).[1][7]

-

Agitate the mixture and allow the phases to separate.

-

The aqueous phase is now the strip liquor, containing a high concentration of pure cobalt. The organic phase is regenerated and can be recycled for further extraction.

Visualizations

The following diagrams illustrate the key processes in the solvent extraction of cobalt and nickel using Cyanex 272.

References

- 1. scispace.com [scispace.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. youtube.com [youtube.com]

- 5. tecnologiammm.com.br [tecnologiammm.com.br]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. journalssystem.com [journalssystem.com]

- 9. Separation of Cobalt and Nickel using CYANEX 272 for Solvent Extraction [diva-portal.org]

- 10. diva-portal.org [diva-portal.org]

- 11. researchgate.net [researchgate.net]

Application of Cyanex 272 in Hydrometallurgy: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyanex 272, the trade name for bis(2,4,4-trimethylpentyl)phosphinic acid, is a highly effective and selective solvent extractant used extensively in hydrometallurgy. Its unique chemical structure, featuring two bulky alkyl groups, imparts high chemical and thermal stability, excellent selectivity for certain metal ions, and ease of stripping during back-extraction. These properties make it particularly valuable for the separation of chemically similar metals, a significant challenge in metallurgical processing. This document provides detailed application notes and protocols for the use of Cyanex 272 in various hydrometallurgical applications, with a focus on quantitative data and experimental methodologies.

Key Applications

Cyanex 272 has demonstrated exceptional performance in the separation of several key metals, most notably:

-

Cobalt (Co) and Nickel (Ni) Separation: This is one of the most successful commercial applications of Cyanex 272.[1] Due to their similar physicochemical properties, separating cobalt and nickel is a major challenge in hydrometallurgy.[2][3] Cyanex 272 exhibits a high selectivity for cobalt over nickel in weakly acidic sulfate and chloride solutions, making it the extractant of choice for this purpose.[1][4]

-

Rare Earth Element (REE) Separation: While Cyanex 272 has a lower extraction power for REEs compared to other extractants, it exhibits good separation efficiency between adjacent rare earth elements.[5] Its application in REE separation is often enhanced through synergistic mixtures with other extractants to improve its extraction ability and loading capacity.[5]

-

Manganese (Mn) Separation: Cyanex 272 has shown promise in the selective separation of manganese from various multi-metallic leach liquors.[6][7] It can be used to separate manganese from elements like cobalt, nickel, and zinc.[8][9]

-

Other Metal Separations: Cyanex 272 is also effective for the separation of other metals, including zinc (Zn) from manganese and iron (Fe), and can be used in the purification of various metal solutions.[9][10][11]

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on the application of Cyanex 272.

Table 1: Cobalt and Nickel Separation

| Parameter | Value | Conditions | Reference |

| Co/Ni Separation Factor | 7000 | - | [2] |

| Co Recovery | > 99.9% | 0.20 M Cyanex 272, 2 counter-current stages, A:O ratio 1.5:1 | [4] |

| Co Recovery | 97.5% | Continuous mini-plant | [4] |

| Co Separation from Ni | > 99.9% | 0.13 M Cyanex 272 (60% neutralized), 2 counter-current stages, A:O ratio 1.1:1 | [12] |

| Co Extraction | 69% - 100% | pH 4.5 - 4.8 | [3] |

| Ni Co-extraction | 0.18% | 0.13 M Cyanex 272 (60% neutralized) | [12] |

Table 2: Rare Earth Element (REE) Extraction

| Parameter | Value | Conditions | Reference |

| Y(III) Extraction | 30% - 54% | 0.1 M - 0.9 M Cyanex 272, initial pH 4 | [13] |

| Y(III), Tb(III), Eu(III) Extraction | >82% | Synergistic mixture with Alamine 336 | [13] |

| Stripping of Pr(III), Nd(III), Sm(III), Gd(III) | Complete | 0.1 mol L⁻¹ HNO₃ | [14] |

| Stripping of Eu(III) | 95.1% | 0.1 mol L⁻¹ HNO₃ | [14] |

Table 3: Manganese and Other Metal Separations

| Parameter | Value | Conditions | Reference |

| Mn Extraction Efficiency | ~75% | Single-stage extraction | [6] |

| Mn Selective Extraction | > 99% | 2-stage extraction | [6] |

| Fe/Mn Separation Factor | 8.05 | Equilibrium pH 4 | [10] |

| Zn Extraction | > 99% | Equilibrium pH 3.5 | [11] |

| Zn Recovery | 97% (simulated), 94% (real) | 15-stage mixer-settler | [11] |

Experimental Protocols

Protocol 1: General Solvent Extraction Procedure for Metal Separation

This protocol outlines the basic steps for a batch solvent extraction experiment using Cyanex 272.

Materials:

-

Aqueous feed solution containing the metal ions to be separated.

-

Cyanex 272 extractant.

-

Organic diluent (e.g., kerosene, Escaid 110).

-

pH adjustment solution (e.g., H₂SO₄, NaOH).

-

Stripping agent (e.g., H₂SO₄, HCl, HNO₃).

-

Separatory funnels or mixer-settler unit.

-

pH meter.

-

Analytical equipment for metal concentration determination (e.g., ICP-OES, AAS).

Methodology:

-

Organic Phase Preparation: Prepare the organic phase by dissolving the desired concentration of Cyanex 272 in the chosen organic diluent.

-

Aqueous Phase Preparation: Prepare the aqueous feed solution with known concentrations of the target metal ions. Adjust the initial pH to the desired value using an appropriate acid or base.

-

Extraction:

-

Mix equal volumes of the organic and aqueous phases in a separatory funnel (or as per the desired aqueous to organic (A:O) phase ratio).

-

Shake the mixture vigorously for a predetermined contact time (e.g., 5-30 minutes) to allow for mass transfer and equilibration.

-

Allow the phases to separate completely.

-

-

Phase Separation and Analysis:

-

Carefully separate the aqueous and organic phases.

-

Measure the equilibrium pH of the aqueous phase.

-

Analyze the metal concentrations in the raffinate (the aqueous phase after extraction) to determine the extraction efficiency.

-

-

Stripping (Back-Extraction):

-

Take the loaded organic phase (containing the extracted metal ions).

-

Contact it with a suitable stripping agent at a specific concentration and A:O ratio.

-

Shake the mixture to transfer the metal ions from the organic phase back to a fresh aqueous phase.

-

Separate the phases and analyze the metal concentration in the strip solution.

-

Protocol 2: Separation of Cobalt and Nickel from a Sulfate Solution

This protocol provides a more specific methodology for the separation of cobalt and nickel.

Specific Conditions:

-

Aqueous Phase: Sulfate solution containing Co(II) and Ni(II).

-

Temperature: Ambient to 60°C (extraction of cobalt is endothermic).[2]

-

Stripping Agent: Sulfuric acid (e.g., 1 M H₂SO₄).[16]

Procedure:

-

Follow the general solvent extraction protocol outlined in Protocol 1.

-

Optimize the equilibrium pH to achieve maximum cobalt extraction and minimum nickel co-extraction. The separation factor is highly pH-dependent.

-

For continuous processes, a multi-stage counter-current extraction setup is recommended to achieve high recovery and purity.[4][12] A McCabe-Thiele diagram can be constructed to determine the theoretical number of stages required.[3]

-

Scrubbing of the loaded organic phase with a dilute acid or a pure cobalt solution can be employed to remove any co-extracted nickel.[8]

Visualizations

Caption: General workflow for solvent extraction using Cyanex 272.

Caption: Logical flow for the separation of Cobalt and Nickel using Cyanex 272.

Conclusion

Cyanex 272 is a versatile and highly selective extractant with significant applications in hydrometallurgy. Its effectiveness in separating cobalt and nickel is well-established, and its use in the separation of rare earth elements and manganese is a growing area of research. The protocols and data presented in this document provide a foundation for researchers and scientists to develop and optimize hydrometallurgical processes using this powerful extractant. Careful control of experimental parameters, particularly pH, is crucial for achieving high separation efficiencies. The synergistic use of Cyanex 272 with other extractants also offers a promising avenue for enhancing its performance in various applications.

References

- 1. researchgate.net [researchgate.net]

- 2. docs.sadrn.com [docs.sadrn.com]

- 3. diva-portal.org [diva-portal.org]

- 4. scispace.com [scispace.com]

- 5. Extraction of Rare Earth Elements from Chloride Solutions Using Mixtures of P507 and Cyanex 272 | MDPI [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Comparative Study between D2EHPA and Cyanex 272 as Extractants of Mn(II) from a Leached Liquor Produced by Reductive Leaching of a Pyrolusite Ore with SO2 [scirp.org]

- 8. journalssystem.com [journalssystem.com]

- 9. tandfonline.com [tandfonline.com]

- 10. jchpe.ut.ac.ir [jchpe.ut.ac.ir]

- 11. researchgate.net [researchgate.net]

- 12. tandfonline.com [tandfonline.com]

- 13. journalssystem.com [journalssystem.com]

- 14. daneshyari.com [daneshyari.com]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

Application Note: Protocol for Rare Earth Element Separation with Bis(2,4,4-trimethylpentyl)phosphinic acid (Cyanex 272)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bis(2,4,4-trimethylpentyl)phosphinic acid, commercially known as Cyanex 272, is an organophosphorus extractant widely utilized in hydrometallurgy for the separation of rare earth elements (REEs).[1][2] Its efficacy stems from its ability to selectively form complexes with REE ions through a cation exchange mechanism.[3] This extractant is particularly noted for its high selectivity among heavy REEs (HREEs) and between HREEs and light REEs (LREEs).[1][4] The separation process, known as solvent extraction or liquid-liquid extraction, involves the transfer of REE ions from an aqueous solution (feed) to an immiscible organic phase containing Cyanex 272 dissolved in a suitable diluent. The efficiency of this separation is highly dependent on several key parameters, most notably the pH of the aqueous phase.[5][6] This document provides a detailed protocol for the laboratory-scale separation of REEs using Cyanex 272, including procedures for extraction, stripping, and data analysis.

Principle of Extraction

Cyanex 272 is an acidic extractant that operates on a cation exchange mechanism. The phosphinic acid group in the molecule releases a proton (H⁺) into the aqueous phase in exchange for a trivalent rare earth ion (RE³⁺), which then complexes with the extractant molecules in the organic phase. The general equilibrium for the extraction can be represented as:

RE³⁺(aq) + 3(HA)₂(org) ⇌ REA₃(HA)₃(org) + 3H⁺(aq)

Where RE³⁺ is the rare earth ion in the aqueous phase, and (HA)₂ represents the dimeric form of Cyanex 272 in the organic phase. This equilibrium shows that controlling the H⁺ concentration (pH) in the aqueous phase is a critical factor for driving the extraction process.

Experimental Protocols

This section details the materials, equipment, and step-by-step procedures for the extraction and stripping of REEs using Cyanex 272.

Materials and Reagents

-

Extractant: this compound (Cyanex 272, >85% purity)

-

Diluent: High-purity, low-aromatic kerosene, Isopar L, or n-heptane

-

Phase Modifier (Optional): Isooctanol or Isodecanol (5-15% v/v) to prevent third-phase formation, especially at high extractant concentrations.[1][7]

-

REE Feed Solution: A stock solution of mixed REE chlorides or nitrates (e.g., 0.01 M to 0.1 M total REEs) prepared by dissolving high-purity REE oxides in HCl or HNO₃.[5][8]

-

pH Adjustment: Dilute HCl or NaOH solutions (e.g., 1 M)

-

Stripping Agent: HCl or HNO₃ solution (e.g., 0.5 M to 3 M)

-

Deionized Water

Equipment

-

Analytical balance

-

Glass beakers and volumetric flasks

-

Separatory funnels (50 mL or 100 mL)

-

Mechanical wrist-action shaker or orbital shaker

-

pH meter calibrated with standard buffers

-

Centrifuge (for aiding phase separation, if necessary)

-

Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) or Mass Spectrometry (ICP-MS) for REE concentration analysis

Procedure: Extraction

-

Organic Phase Preparation: Prepare the desired volume of the organic phase by dissolving a specific amount of Cyanex 272 in the chosen diluent to achieve the target concentration (e.g., 0.1 M to 1.0 M). If a phase modifier is used, add it to the diluent before adding the extractant. Mix thoroughly until the Cyanex 272 is completely dissolved.

-

Aqueous Phase Preparation: Prepare the aqueous feed solution containing the mixed REEs. Adjust the pH of this solution to the desired starting value (typically between 2.0 and 5.0) using dilute HCl or NaOH.[5][6] The optimal pH depends on the specific REEs being separated.

-

Solvent Extraction:

-

Measure equal volumes of the prepared organic and aqueous phases (e.g., 20 mL each for an Organic/Aqueous (O/A) phase ratio of 1:1) and transfer them into a separatory funnel.[6][8]

-

Place the funnel on a mechanical shaker and agitate for a sufficient time to reach equilibrium. A contact time of 15-30 minutes is generally adequate.[1][8]

-

Record the temperature, as it can influence the extraction equilibrium. Most experiments are conducted at ambient temperature (e.g., 25 °C).[8]

-

-

Phase Separation:

-

After shaking, allow the phases to disengage completely by letting the funnel stand for 5-10 minutes.

-

If an emulsion forms or separation is slow, centrifuge the mixture at a moderate speed (e.g., 2500 rpm for 5 minutes) to achieve a clean break.[8]

-

Carefully drain the lower aqueous phase (raffinate) into a clean, labeled beaker. The upper phase is the loaded organic.

-

-

Analysis:

-

Measure the final equilibrium pH of the raffinate.

-

Analyze the REE concentrations in the initial aqueous feed and the final raffinate using ICP-OES or ICP-MS.

-

The concentration of REEs in the loaded organic phase can be calculated by mass balance: [RE]org = [RE]aq,initial - [RE]aq,final.

-

Procedure: Stripping (Back-Extraction)

-

Stripping Solution Preparation: Prepare a stripping solution using a mineral acid such as HCl or HNO₃. The concentration typically ranges from 0.5 M to 3 M.

-

Stripping Process:

-

Take a known volume of the loaded organic phase from the extraction step and mix it with a specified volume of the stripping solution in a clean separatory funnel. The O/A ratio for stripping is often 1:1.

-

Shake the mixture for 15-25 minutes to transfer the REE ions from the organic phase back into the new aqueous phase (strip liquor).

-

-

Phase Separation and Analysis:

-

Allow the phases to separate as described in the extraction procedure.

-

Collect the aqueous strip liquor.

-

Analyze the REE concentrations in the strip liquor using ICP-OES or ICP-MS to determine the stripping efficiency.

-

Data Presentation and Calculations

Quantitative data from the experiments should be systematically organized to evaluate the separation performance.

Calculations:

-

Distribution Ratio (D): D = [RE]org / [RE]aq,final

-

Extraction Percentage (%E): %E = ([RE]aq,initial - [RE]aq,final) / [RE]aq,initial * 100

-

Separation Factor (β): β(RE₁/RE₂) = D(RE₁) / D(RE₂) (where D(RE₁) > D(RE₂))

Table 1: Typical Experimental Conditions for REE Extraction with Cyanex 272.

| Parameter | Value | Reference |

|---|---|---|

| Extractant | 0.3 M - 1.0 M Cyanex 272 | [5][6] |

| Diluent | Kerosene or Isopar L | [1][6] |

| Aqueous Feed | 0.01 M - 0.1 M REE Chlorides | [5][8] |

| Initial Aqueous pH | 2.5 - 5.0 | [5][6] |

| Phase Ratio (O/A) | 1:1 | [8] |

| Contact Time | 15 - 30 minutes | [1][8] |

| Temperature | 25 °C |[8] |

Table 2: Example Extraction Data for Selected REEs using a Cyanex 272 System. (Data is illustrative, synthesized from typical performance characteristics)

| Rare Earth Element | Distribution Ratio (D) | Extraction (% E) | Separation Factor (β) |

|---|---|---|---|

| Neodymium (Nd) | 1.5 | 60.0% | β(Dy/Nd) = 9.86[8] |

| Praseodymium (Pr) | 1.3 | 56.5% | β(Dy/Pr) = 10.0[8] |

| Yttrium (Y) | 15.0 | 93.8% | β(Y/Eu) > 10 |

| Dysprosium (Dy) | 13.0 | 92.9% | - |

| Europium (Eu) | 1.0 | 50.0% | β(Dy/Eu) ≈ 13 |

Table 3: Typical Stripping Conditions and Efficiency.

| Parameter | Value | Efficiency | Reference |

|---|---|---|---|

| Stripping Agent | 0.5 M HNO₃ | > 95% for Pr, Nd, Dy | [8] |

| Phase Ratio (O/A) | 1:1 | - | [8] |

| Contact Time | 15 minutes | - | [8] |

| Stripping Agent | 3.0 M HNO₃ | High for Yttrium | [7] |

| Contact Time | 25 minutes | - |[7] |

Visualization of Experimental Workflow

The following diagram illustrates the complete workflow for the separation of REEs using Cyanex 272.

Caption: Workflow for REE separation using Cyanex 272.

Key Factors Influencing Separation

-

Effect of pH: This is the most critical parameter. The extraction of all REEs increases significantly with increasing pH.[5] Since heavier REEs are extracted at lower pH values than lighter ones, precise pH control allows for their selective separation.

-

Extractant Concentration: Increasing the concentration of Cyanex 272 generally leads to higher extraction percentages for all REEs.[6]

-

Synergistic Systems: The performance of Cyanex 272 can be altered by mixing it with other extractants. For example, mixtures with P507 or Alamine 336 can create synergistic effects, enhancing extraction efficiency and modifying selectivity for certain REEs.[1][6]

-

Aqueous Phase Composition: The type of anion (e.g., Cl⁻, NO₃⁻, SO₄²⁻) in the aqueous feed can influence the extraction behavior. High salt concentrations may also affect the activity of the REE ions.

Safety Precautions

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

-

Cyanex 272 is a phosphinic acid and should be handled with care. Avoid contact with skin and eyes.

-

Kerosene and other organic diluents are flammable. Keep away from ignition sources.

-

Handle mineral acids (HCl, HNO₃) with extreme caution, as they are corrosive. Always add acid to water, not the other way around.

References

- 1. mdpi.com [mdpi.com]

- 2. Solvent extraction of rare earth elements using phosphonic/phosphinic acid mixtures [apo.ansto.gov.au]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. journalssystem.com [journalssystem.com]

- 6. journalssystem.com [journalssystem.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

Application Notes and Protocols for the Separation of Manganese and Calcium using Cyanex 272

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of Cyanex 272 (bis(2,4,4-trimethylpentyl)phosphinic acid) in the solvent extraction process for the selective separation of manganese (Mn) from calcium (Ca).

Introduction

Cyanex 272 is an organophosphorus extractant widely employed in hydrometallurgy for the separation of various metal ions. Its acidic nature allows for the selective extraction of certain metals based on the pH of the aqueous solution. This document outlines the principles and procedures for leveraging Cyanex 272 to achieve a high degree of separation between manganese and calcium, a common challenge in various industrial and research applications. The separation is based on the differential extraction of manganese and calcium at varying pH levels.

Principle of Separation

The solvent extraction of divalent metal ions like manganese with Cyanex 272, which exists as a dimer (H₂A₂), occurs via a cation exchange mechanism. The general equilibrium for the extraction of manganese (Mn²⁺) can be represented as:

Mn²⁺(aq) + H₂A₂(org) ⇌ MnA₂(org) + 2H⁺(aq)[1]

The extraction of manganese is highly dependent on the pH of the aqueous phase, with extraction efficiency increasing as the pH rises.[1][2] Conversely, the extraction of calcium with Cyanex 272 is significantly less efficient at lower pH ranges and only becomes more pronounced at higher pH levels. This difference in extraction behavior at specific pH ranges forms the basis for their separation.

Data Presentation

The following tables summarize key quantitative data for the extraction of manganese and calcium using Cyanex 272 under various experimental conditions.

Table 1: Manganese Extraction with Cyanex 272

| Parameter | Value | Conditions | Reference |

| Extraction Efficiency | >90% | 0.2 mol/L Cyanex®272, pH = 4.5, A/O = 1:1, Temp = 27 ± 2°C | [3][4] |

| Extraction Efficiency | 76% | 0.1M Cyanex 272, equilibrium pH 4.86 | [2][5] |

| Loading Capacity | 9.52 g Mn(II)/100 g Cyanex 272 | - | [1] |

| Stripping Efficiency | 95.7% | 0.1 mol/L H₂SO₄, single stage | [3][4] |

| Equilibration Time | < 5 min | - | [1] |

Table 2: Calcium Extraction with Cyanex 272

| Parameter | Value | Conditions | Reference |